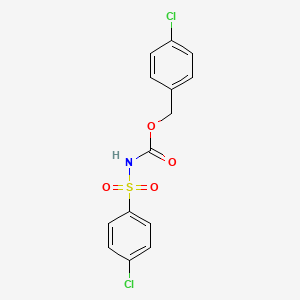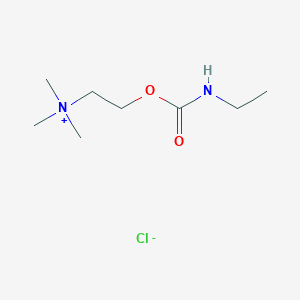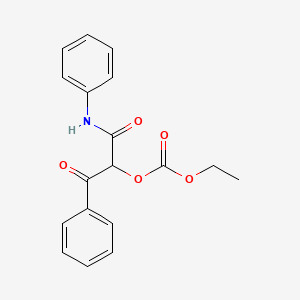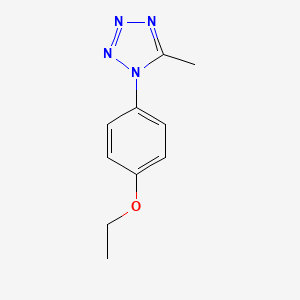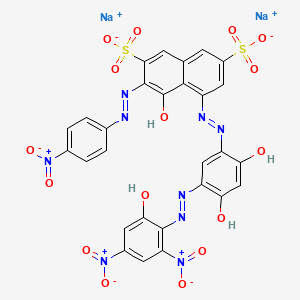
6,6-Dimethyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene is a complex organic compound with a unique structure It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its multiple fused rings and methyl groups
准备方法
The synthesis of 6,6-Dimethyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of suitable precursors under specific conditions. The reaction conditions often involve the use of catalysts, high temperatures, and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve efficient production.
化学反应分析
6,6-Dimethyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced products.
Substitution: Electrophilic substitution reactions can occur, where functional groups such as halogens or nitro groups are introduced into the compound using reagents like halogens or nitrating agents.
科学研究应用
6,6-Dimethyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Research is being conducted to explore its potential biological activities, including its interactions with biological macromolecules.
Medicine: Investigations are ongoing to determine its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the development of advanced materials, including organic semiconductors and nanomaterials.
作用机制
The mechanism of action of 6,6-Dimethyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
6,6-Dimethyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene can be compared with other polycyclic aromatic hydrocarbons, such as:
Naphthalene: A simpler PAH with two fused benzene rings.
Anthracene: A PAH with three fused benzene rings.
Pyrene: A PAH with four fused benzene rings.
属性
CAS 编号 |
66212-53-1 |
|---|---|
分子式 |
C18H28 |
分子量 |
244.4 g/mol |
IUPAC 名称 |
6,6-dimethyl-2,3,3a,4,5,5a,7,9,10,10a,10b,10c-dodecahydro-1H-pyrene |
InChI |
InChI=1S/C18H28/c1-18(2)11-10-14-7-6-12-4-3-5-13-8-9-15(18)17(14)16(12)13/h10,12-13,15-17H,3-9,11H2,1-2H3 |
InChI 键 |
CJKIXTYCNRCBQX-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC=C2CCC3CCCC4C3C2C1CC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


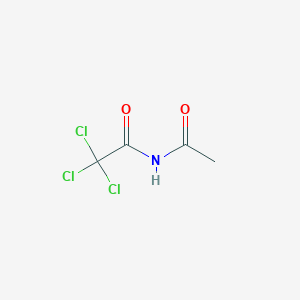


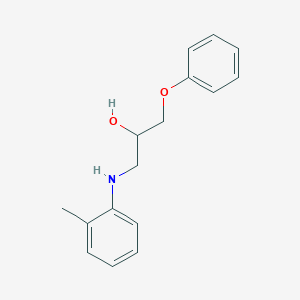
![1-Methyl-3-methylidenespiro[3.5]nonan-2-one](/img/structure/B14486973.png)

